methyl 4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate
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Overview
Description
METHYL 4-({[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZOATE is a complex organic compound that features a triazole ring, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZOATE typically involves the condensation of methyl benzoate with a triazole derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring can yield a furanone, while reduction of the triazole ring can produce a dihydrotriazole derivative .
Scientific Research Applications
METHYL 4-({[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as an anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-({[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZOATE involves its interaction with various molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the furan ring can interact with cellular membranes, disrupting their function . The exact pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- **5-({[5-(2-Furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-thienyl)-1,2,4-oxadiazole
Uniqueness
METHYL 4-({[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring provides antimicrobial activity, while the furan ring offers potential interactions with cellular membranes .
Properties
Molecular Formula |
C21H17N3O3S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
methyl 4-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate |
InChI |
InChI=1S/C21H17N3O3S/c1-26-20(25)16-11-9-15(10-12-16)14-28-21-23-22-19(18-8-5-13-27-18)24(21)17-6-3-2-4-7-17/h2-13H,14H2,1H3 |
InChI Key |
NWFJQNHXVXVASS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
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